{7-Methylimidazo[1,2-a]pyrimidin-2-yl}methanamine dihydrobromide
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Description
“{7-Methylimidazo[1,2-a]pyrimidin-2-yl}methanamine dihydrobromide” is a chemical compound with a molecular weight of 324.02 . It is a powder in physical form .
Molecular Structure Analysis
The IUPAC name for this compound is (7-methylene-7,8-dihydroimidazo[1,2-a]pyrimidin-2-yl)methanamine dihydrobromide . The InChI code for this compound is 1S/C8H10N4.2BrH/c1-6-2-3-12-5-7(4-9)11-8(12)10-6;;/h2-3,5H,1,4,9H2,(H,10,11);2*1H .Physical And Chemical Properties Analysis
As mentioned earlier, “{7-Methylimidazo[1,2-a]pyrimidin-2-yl}methanamine dihydrobromide” is a powder in physical form . The molecular weight of this compound is 324.02 .Scientific Research Applications
- Application : Some imidazo[1,2-a]pyridine analogues, including 7-Methylimidazo[1,2-a]pyrimidin-2-yl}methanamine dihydrobromide, exhibit activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB). These compounds have been investigated as potential antituberculosis agents .
- Examples : The compound has been used in the development of antiulcer drugs (e.g., zolimidine), insomnia medications (e.g., zolpidem), and sedatives (e.g., saripidem) .
- Applications : These probes play a crucial role in environmental monitoring and biological studies .
Antituberculosis Agents
Medicinal Chemistry
Fluorescent Probes
Organic Synthesis
properties
IUPAC Name |
(7-methylimidazo[1,2-a]pyrimidin-2-yl)methanamine;dihydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4.2BrH/c1-6-2-3-12-5-7(4-9)11-8(12)10-6;;/h2-3,5H,4,9H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFDMOHFYJOSVNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=CN2C=C1)CN.Br.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Br2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{7-Methylimidazo[1,2-a]pyrimidin-2-yl}methanamine dihydrobromide |
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